molecular formula C13H19NO B1365428 [4-(Piperidin-1-ylmethyl)phenyl]methanol CAS No. 91271-62-4

[4-(Piperidin-1-ylmethyl)phenyl]methanol

Cat. No. B1365428
CAS RN: 91271-62-4
M. Wt: 205.3 g/mol
InChI Key: SQWKPHFBCVNPGU-UHFFFAOYSA-N
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Description

“[4-(Piperidin-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C13H19NO1. It is also known by other names such as 4-piperidin-1-ylmethyl phenyl methanol, 4-piperidylmethyl phenyl methan-1-ol, benzenemethanol,4-1-piperidinylmethyl, 4-piperidin-1-yl methyl benzyl alcohol, benzenemethanol, 4-1-piperidinylmethyl, 4-piperidin-1-yl methyl phenyl methanol1.



Synthesis Analysis

The synthesis of “[4-(Piperidin-1-ylmethyl)phenyl]methanol” involves two stages2. In the first stage, 1-((4-formylphenyl)carbonyl)piperidine reacts with phenylsilane and caesium carbonate in 2-methyltetrahydrofuran at 60 degrees Celsius for 6 hours2. The second stage involves the reaction with ethanol in 2-methyltetrahydrofuran at 80 degrees Celsius for 2 hours2.



Molecular Structure Analysis

The molecular structure of “[4-(Piperidin-1-ylmethyl)phenyl]methanol” can be represented by the SMILES string C1CCN(CC1)CC2=CC=C(C=C2)CO1. The InChI Key for this compound is SQWKPHFBCVNPGU-UHFFFAOYSA-N1.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “[4-(Piperidin-1-ylmethyl)phenyl]methanol”. However, piperidine derivatives, which include this compound, are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3.



Physical And Chemical Properties Analysis

“[4-(Piperidin-1-ylmethyl)phenyl]methanol” has a molecular weight of 205.301 g/mol1. It has a purity of 95%1. The compound’s physical and chemical properties may vary based on its purity and other factors.


Scientific Research Applications

Antitubercular Activities

A study identified a compound closely related to [4-(Piperidin-1-ylmethyl)phenyl]methanol demonstrating significant antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This compound was shown to effectively kill intracellular bacilli in mouse bone marrow-derived macrophages (Bisht et al., 2010).

Crystal and Molecular Structure Analysis

Several studies focused on the synthesis and crystal structure analysis of compounds similar to [4-(Piperidin-1-ylmethyl)phenyl]methanol. These analyses provide insights into the structural properties and potential applications of such compounds in various scientific fields (Girish et al., 2008), (Prasad et al., 2008).

Anticancer Properties

A study explored the anticancer effects of piperidine derivatives, including compounds structurally similar to [4-(Piperidin-1-ylmethyl)phenyl]methanol. These derivatives demonstrated antiproliferative activity against human leukemia cells, suggesting potential therapeutic applications in oncology (Vinaya et al., 2011).

Solvent Effect on Molecular Behavior

Research on a compound closely related to [4-(Piperidin-1-ylmethyl)phenyl]methanol investigated its solvent-dependent excited-state dynamics, contributing to understanding the behavior of such compounds under different environmental conditions (Manolova et al., 2017).

Antimicrobial Activity

A study synthesized and characterized new molecular entities similar to [4-(Piperidin-1-ylmethyl)phenyl]methanol, demonstrating significant antimicrobial activities. These findings suggest potential applications in the development of new antimicrobial agents (Ramudu et al., 2017).

Serotonin Receptor Potency

Research into benzoyl-4-piperidine derivatives, which share structural similarities with [4-(Piperidin-1-ylmethyl)phenyl]methanol, showed potential as novel serotonin 5-HT2A receptor ligands. This suggests applications in brain imaging and the study of serotonin-related disorders (Fu et al., 2002).

Safety And Hazards

properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWKPHFBCVNPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428135
Record name [4-(piperidin-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Piperidin-1-ylmethyl)phenyl]methanol

CAS RN

91271-62-4
Record name [4-(piperidin-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Piperidin-1-yl)methyl]benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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